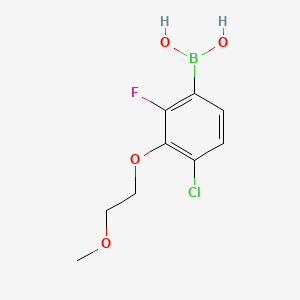

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with chloro, fluoro, and methoxyethoxy groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid typically involves the following steps:

Halogenation: The starting material, a phenyl derivative, undergoes halogenation to introduce the chloro and fluoro substituents.

Methoxyethoxylation: The intermediate product is then subjected to a methoxyethoxylation reaction to introduce the methoxyethoxy group.

Boronic Acid Formation: Finally, the boronic acid group is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester.

The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. This allows for precise control over reaction parameters and efficient production of large quantities of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

化学反応の分析

Types of Reactions

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the boron atom.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from these reactions include substituted phenylboronic acids, biaryl compounds, and various derivatives with modified functional groups. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

科学的研究の応用

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. The chloro and fluoro substituents enhance the compound’s reactivity and specificity towards certain molecular targets .

類似化合物との比較

Similar Compounds

4-Chloro-2-fluoro-3-methoxyphenylboronic acid: Similar structure but lacks the methoxyethoxy group.

2-Chloro-4-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the methoxyethoxy group.

3-Chloro-4-fluorophenylboronic acid: Similar but lacks the methoxyethoxy group and has different substitution pattern.

Uniqueness

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is unique due to the presence of the methoxyethoxy group, which enhances its solubility and reactivity. This makes it a more versatile reagent in organic synthesis and broadens its range of applications in scientific research and industrial processes .

生物活性

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid (CAS No. 944129-07-1) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article reviews the compound's biological activity, synthesizing findings from various studies and patents.

- Molecular Formula : C₇H₇BClFO₃

- Molecular Weight : 204.39 g/mol

- Structure : The compound features a phenyl ring substituted with chlorine, fluorine, and a methoxyethoxy group, which influences its reactivity and biological interactions.

Biological Activity Overview

This compound has been primarily studied for its role as an intermediate in the synthesis of various biologically active compounds, particularly herbicides and antimicrobial agents.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit antimicrobial properties. For instance, related phenylboronic acids have shown moderate activity against several pathogens:

- Candida albicans : Exhibited moderate antifungal activity.

- Aspergillus niger : Demonstrated higher activity compared to other tested compounds.

- Bacteria : Effective against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial potential .

Synthesis and Evaluation of Antimicrobial Activity

A study synthesized related boronic acids and evaluated their antimicrobial properties using agar diffusion methods. The results indicated that the presence of electron-withdrawing groups like fluorine enhances the antimicrobial efficacy of phenylboronic acids. The MIC values were lower than those of traditional antifungal agents like amphotericin B, suggesting a promising alternative for treating infections caused by resistant strains .

Herbicidal Applications

The compound serves as a precursor in the synthesis of poly-substituted aryl compounds that are effective as herbicides. It is involved in the preparation of 6-(poly-substituted aryl)-4-aminopicolinate compounds, which have demonstrated herbicidal activity against various weeds .

The mechanism by which boronic acids exert their biological effects often involves the inhibition of enzymes that utilize diols as substrates. For example, they can form stable complexes with enzymes such as leucyl-tRNA synthetase (LeuRS), inhibiting protein synthesis in bacteria . The binding affinity is influenced by the electronic properties of substituents on the phenyl ring.

Comparative Analysis of Biological Activity

| Compound | Antimicrobial Activity (MIC) | Herbicidal Efficacy |

|---|---|---|

| This compound | Moderate against C. albicans, E. coli | Effective precursor for herbicides |

| Related Phenylboronic Acids | Higher activity against A. niger | Various applications in agriculture |

特性

IUPAC Name |

[4-chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO4/c1-15-4-5-16-9-7(11)3-2-6(8(9)12)10(13)14/h2-3,13-14H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXWTCCXYLIMOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)OCCOC)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681659 |

Source

|

| Record name | [4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-26-5 |

Source

|

| Record name | [4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。